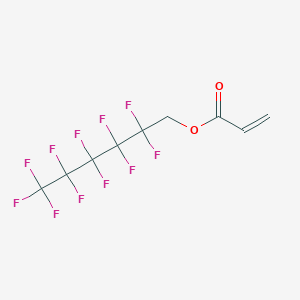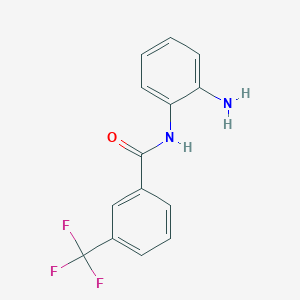
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
“N-(2-aminophenyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C14H11F3N2O . It has been studied for its potential use in cancer drug development .
Synthesis Analysis
The synthesis of “this compound” involves the combination of histone deacetylase (HDAC) inhibitors with a kinase inhibitor . The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .Molecular Structure Analysis
The molecular structure of “this compound” includes a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a key reaction in the synthesis of "this compound" . This reaction plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 280.248 . More detailed information about its melting point, boiling point, and density can be found on ChemicalBook .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Cancer Treatment
- Histone Deacetylase Inhibition : N-(2-aminophenyl)-3-(trifluoromethyl)benzamide derivatives are noted for their role as histone deacetylase (HDAC) inhibitors. These inhibitors selectively target HDACs 1-3 and 11, leading to the blockage of cancer cell proliferation and the induction of cell-cycle arrest and apoptosis, marking them as potential anticancer drugs (Zhou et al., 2008). Another study further supports the role of similar compounds in inhibiting HDAC1, promoting histone hyperacetylation, and suppressing human cancer cell proliferation (Fréchette et al., 2008).
Antioxidant Properties
- Electrochemical Oxidation and Antioxidant Activity : Investigations into the electrochemical oxidation of amino-substituted benzamide derivatives, including this compound, highlight their capacity to act as antioxidants by scavenging free radicals. The research outlines the oxidation mechanisms, emphasizing their potential role in understanding the antioxidant behavior of these compounds (Jovanović et al., 2020).
Material Synthesis and Properties
- Polyamide Synthesis : The compound and its derivatives have been utilized in the synthesis of new, organo-soluble polyamides. These materials exhibit high thermal stability, good mechanical properties, and are amorphous in nature, making them suitable for various advanced technological applications (Bera et al., 2012).
Microbial Activity
- Antibacterial Activity : Certain derivatives of this compound have been synthesized and tested for antibacterial activity. The results demonstrate the potential of these derivatives in the development of novel antimicrobial agents with significant activity against bacteria known for biofilm formation, pointing towards their potential role in combating bacterial infections (Limban et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “N-(2-aminophenyl)-3-(trifluoromethyl)benzamide” involve its potential use in cancer drug development . The combination of HDAC inhibitors with a kinase inhibitor has shown additive and synergistic effects, laying the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)18/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMQDKBUBCXCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247963 | |
| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400073-82-7 | |
| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



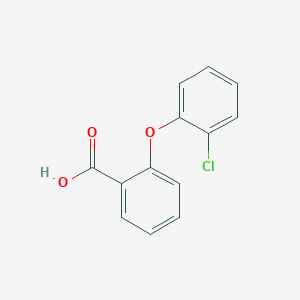
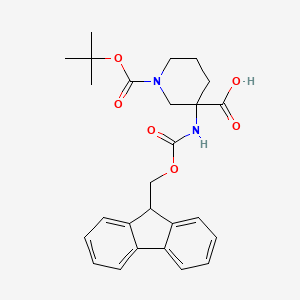
![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)
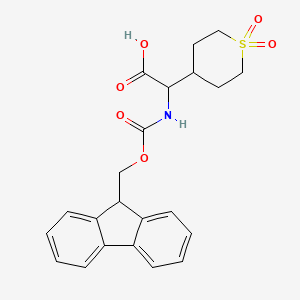
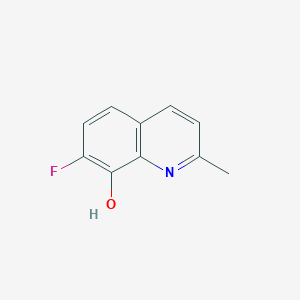
![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)
![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)
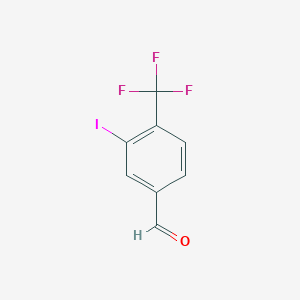
![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)



